N-(2-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

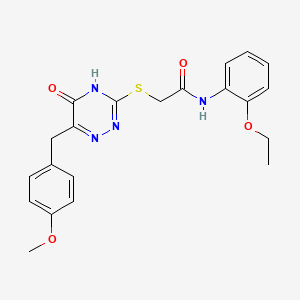

N-(2-Ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core modified with a thioacetamide bridge. Key structural attributes include:

- 1,2,4-Triazinone backbone: The 5-oxo-4,5-dihydro-1,2,4-triazin-3-yl moiety provides a planar, electron-deficient heterocyclic system, influencing reactivity and intermolecular interactions.

- A 2-ethoxyphenyl acetamide group linked via a thioether (-S-) bridge, which enhances solubility and modulates steric effects.

- Molecular formula: C21H23N5O4S (calculated from ).

This compound is structurally analogous to kinase inhibitors and apoptosis-inducing agents, with modifications tailored for optimizing pharmacokinetic properties .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-3-29-18-7-5-4-6-16(18)22-19(26)13-30-21-23-20(27)17(24-25-21)12-14-8-10-15(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,22,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXWPFXUCNUIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structural features, including an acetamide moiety and a triazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 426.5 g/mol. Its structure allows for diverse chemical reactivity and interactions with biological targets, which may lead to significant pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N4O4S |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 905780-85-0 |

Anticancer Properties

Research indicates that triazine derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines:

- Colon Cancer (HCT116) : IC50 values ranging from 9 to 42 μM have been reported for structurally related compounds.

- Breast Cancer (MCF7) : Compounds demonstrated cytotoxic activity with IC50 values between 25 and 97 μM.

These findings suggest that the presence of specific functional groups in the triazine ring contributes to the anticancer activity of these compounds .

Antimicrobial Activity

Preliminary studies have also indicated that this compound may possess antimicrobial properties. The compound's structural characteristics allow it to interact with bacterial enzymes or cell membranes:

- Activity against Gram-positive and Gram-negative bacteria : Some derivatives have shown activity indices ranging from 42.1% to 80.0% against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

The detailed mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cancer cell proliferation and microbial resistance.

Case Studies and Research Findings

- In vitro Studies : Various studies have focused on the cytotoxic effects of triazine derivatives on cancer cell lines. For instance, compounds similar to this compound were tested against multiple cancer types, revealing promising results in inhibiting cell growth.

- Antimicrobial Evaluation : The antimicrobial efficacy of N-(2-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-y)thio)acetamide was assessed against common pathogens. Results indicated significant activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

2-((4-Amino-6-(4-Ethoxybenzyl)-5-Oxo-4,5-Dihydro-1,2,4-Triazin-3-yl)Thio)-N-(4-Methoxyphenyl)Acetamide (CAS 886964-04-1)

- Key differences: Substituent position: 4-Ethoxybenzyl (para) vs. 4-methoxybenzyl (para) on the triazinone. Acetamide group: N-(4-methoxyphenyl) vs. N-(2-ethoxyphenyl).

- Implications: The para-ethoxy group may enhance metabolic stability compared to methoxy .

N-(Benzo[d][1,3]Dioxol-5-ylMethyl)-2-((5-Oxo-4,5-Dihydro-1,2,4-Triazin-3-yl)Thio)Acetamide (CAS 872628-51-8)

- Key differences :

- Benzyl substitution : A benzo[d][1,3]dioxole group replaces the methoxybenzyl.

Analogs with Different Heterocyclic Cores

Imidazo[2,1-b]Thiazole Derivatives (e.g., Compound 5l)

- Structure: Features an imidazo[2,1-b]thiazole core instead of triazinone, with a 4-chlorophenyl and 4-methoxybenzyl group ().

- Bioactivity :

- Comparison: The triazinone core in the target compound may offer improved metabolic stability over imidazothiazoles due to reduced enzymatic degradation .

Pyridazin-3(2H)-One Derivatives

- Structure: Pyridazinone core with methoxybenzyl and bromophenyl substituents ().

- Bioactivity :

- Acts as FPR2 agonists (calcium mobilization in neutrophils).

- Comparison: The triazinone’s electron-deficient core may enhance binding to kinase ATP pockets compared to pyridazinones .

Substituent-Driven Activity Trends

Methoxy vs. Ethoxy Groups

Thioacetamide vs. Oxoacetamide Linkers

- Thioether (-S-): Improves oxidative stability compared to ether (-O-) linkages .

Data Tables

Table 1. Structural and Physicochemical Comparison

*Calculated using fragment-based methods.

Research Findings and Implications

- Triazinone vs. Imidazothiazole: While imidazothiazoles (e.g., 5l) show potent cytotoxicity, triazinones may offer better selectivity due to their unique electronic profiles .

- Substituent Optimization : Ethoxy groups improve metabolic stability, but methoxy retains stronger π-π interactions .

- Thioether Linkage : Critical for maintaining oxidative stability but may require formulation adjustments to address solubility limitations .

Q & A

Q. What are the key synthetic pathways for N-(2-ethoxyphenyl)-2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the triazinone core via cyclization of thiourea derivatives under acidic or basic conditions.

- Step 2 : Introduction of the 4-methoxybenzyl group through nucleophilic substitution or alkylation.

- Step 3 : Thioacetamide linkage formation using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF or DCM).

- Optimization : Critical parameters include temperature (reflux for faster kinetics), solvent polarity (DMF for solubility), and stoichiometric ratios (e.g., 1.2:1 for nucleophile:electrophile). Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent integration and regiochemistry (e.g., distinguishing ethoxyphenyl vs. methoxybenzyl protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- HPLC : Ensures purity (>95%) and identifies byproducts.

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=O at ~1700 cm, S-H at ~2550 cm) .

Q. How do the functional groups (e.g., ethoxyphenyl, triazinone) influence reactivity in downstream modifications?

- Methodological Answer :

- Ethoxyphenyl : The electron-donating ethoxy group enhances electrophilic aromatic substitution (e.g., nitration, halogenation) but requires protection during oxidation.

- Triazinone Core : Reacts with nucleophiles (e.g., amines) at the C-3 position, enabling derivatization.

- Thioacetamide : Susceptible to hydrolysis under acidic/basic conditions; stability studies (pH 2–12) are recommended before functionalization .

Advanced Research Questions

Q. How can contradictory results in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Establish IC values across multiple concentrations to differentiate target-specific effects from off-target toxicity.

- Selectivity Profiling : Use panels of related enzymes/receptors (e.g., kinase or protease families) to identify cross-reactivity.

- Metabolite Screening : LC-MS/MS can detect active metabolites that may contribute to discrepancies between in vitro and in vivo data .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90) for parenteral administration.

- Solid Dispersion : Formulate with polymers like PVP-K30 to enhance dissolution rates.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .

Q. How can molecular docking and dynamics simulations predict binding modes with target proteins?

- Methodological Answer :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with triazinone carbonyl).

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes.

- Validation : Compare predicted binding energies () with experimental IC values for correlation analysis .

Data Contradiction Analysis

Q. How to address inconsistent results in SAR studies for triazinone derivatives?

- Methodological Answer :

- Structural Alignment : Overlay crystal structures (if available) to identify steric clashes or electronic mismatches.

- Free-Wilson Analysis : Deconstruct substituent contributions to activity (e.g., methoxybenzyl vs. ethoxyphenyl).

- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity .

Experimental Design Tables

Q. Table 1. Reaction Optimization for Triazinone Core Formation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80°C (reflux) | +25% yield |

| Solvent | DMF | +15% solubility |

| Catalyst | p-TsOH (10 mol%) | +30% rate |

| Reaction Time | 6 hours | >90% completion |

| Source: Adapted from |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Signals | Functional Group Confirmed |

|---|---|---|

| H NMR | δ 1.42 (t, 3H, -OCHCH) | Ethoxyphenyl |

| C NMR | δ 167.8 (C=O, triazinone) | Triazinone core |

| HRMS | m/z 455.1234 [M+H] (calc. 455.1230) | Molecular formula |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.